molecular formula C19H23NO4S B2703757 2,3-dimethoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 1203263-34-6

2,3-dimethoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No. B2703757
CAS RN: 1203263-34-6
M. Wt: 361.46
InChI Key: OOCORXWMMDGOON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound might involve the use of thiophene derivatives and tetrahydropyran . Thiophene-based analogs have been used by scientists as a potential class of biologically active compounds . Tetrahydropyran is also a starting material for similar compounds .


Molecular Structure Analysis

The molecular structure of this compound involves a benzamide group attached to a tetrahydropyran ring, which is further attached to a thiophene ring. The 2H-pyran ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures .


Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound might involve the condensation reaction of various substrates . The compound might also be involved in reactions with Toll-like receptor 7 agonists .

Scientific Research Applications

Pharmacokinetics and Metabolism

Studies on compounds with structural similarities or related pharmacological properties have focused on their metabolism and disposition in humans. For example, the metabolism and disposition of novel orexin receptor antagonists and B-cell lymphoma-2 inhibitors have been characterized to understand their pharmacokinetic profiles. These studies provide insights into how similar compounds are absorbed, metabolized, and excreted in humans, highlighting the importance of understanding such processes for drug development and therapeutic applications (Renzulli et al., 2011) (Liu et al., 2017).

Environmental and Occupational Exposure

Research has also explored the effects of environmental and occupational exposure to harmful chemicals, including polycyclic aromatic hydrocarbons (PAHs) and other toxic compounds. Such studies aim to assess the risk and develop strategies to mitigate exposure in vulnerable populations, including workers in industries with high exposure levels (Haugen et al., 1986) (Schecter et al., 2003).

Molecular and Cellular Effects

The molecular and cellular effects of chemical exposure, including DNA adduct formation and potential carcinogenic effects, are critical areas of study. Understanding how certain chemicals interact with DNA and potentially contribute to cancer risk is essential for public health and safety measures (Wei et al., 1996) (Cross et al., 2005).

properties

IUPAC Name

2,3-dimethoxy-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-22-15-6-3-5-14(17(15)23-2)18(21)20-13-19(8-10-24-11-9-19)16-7-4-12-25-16/h3-7,12H,8-11,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCORXWMMDGOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

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